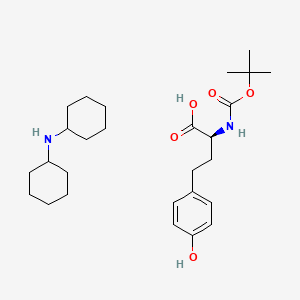

Boc-L-Htyr-OH DCHA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of Boc-L-Htyr-OH DCHA involves the reaction of cyclohexanone and cyclohexylamine or cyclohexanone and ammonia . The product code for this compound is BAA1403 .Molecular Structure Analysis

The IUPAC name for Boc-L-Htyr-OH DCHA is N-cyclohexylcyclohexanamine; (2S)-4-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid.Chemical Reactions Analysis

Dicyclohexylamine (DCHA), a component of Boc-L-Htyr-OH DCHA, has been identified as a new and highly efficient anodic co-reactant in electrochemiluminescence (ECL) for the luminol molecule . The electrochemical and ECL behavior of the luminol/DCHA system was studied, which results in two anodic ECL peaks .Physical And Chemical Properties Analysis

Boc-L-Htyr-OH DCHA is a colorless liquid with a faint amine odor . It has a melting point of -2 °C, a boiling point of 256 °C, and a density of 0.912 g/mL at 20 °C (lit.) .Aplicaciones Científicas De Investigación

Peptide Modification and Macrocyclization

Boc-L-Htyr-OH DCHA can be used in the late-stage modification of peptides, which could potentially endow peptides with significant bioactivity and physicochemical properties . This provides novel opportunities for peptide pharmaceutical studies .

Organic Light-Emitting Diodes (OLEDs)

The compound can be used in the development of solution-processed OLEDs . It is highly desirable yet challenging to realize solution-processable non-doped thermally activated delayed fluorescence (TADF) emitters due to their high efficiency and excellent compatibility to the wet methods .

Chemical Transformations

The tert-butyl group in the compound can be used in chemical transformations . The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications .

Biosynthetic and Biodegradation Pathways

The compound has implications in biosynthetic and biodegradation pathways . The crowded tert-butyl group plays a role in these pathways .

Biocatalytic Processes

The compound can potentially be used in biocatalytic processes . The unique reactivity pattern of the tert-butyl group can be leveraged in these processes .

Bioconjugation

The modified peptides can be further conjugated with other biomolecules at Trp, providing a new handle for bioconjugation .

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-4-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5.C12H23N/c1-15(2,3)21-14(20)16-12(13(18)19)9-6-10-4-7-11(17)8-5-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-5,7-8,12,17H,6,9H2,1-3H3,(H,16,20)(H,18,19);11-13H,1-10H2/t12-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFRXJWSHDWTRPW-YDALLXLXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC1=CC=C(C=C1)O)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC1=CC=C(C=C1)O)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-L-Htyr-OH DCHA | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.